
6-Chloro-2-fluoro-9-isopropyl-9H-purine
Overview
Description
6-Chloro-2-fluoro-9-isopropyl-9H-purine (CAS: 220696-58-2) is a trisubstituted purine derivative featuring a chlorine atom at position 6, fluorine at position 2, and an isopropyl group at the N9 position. Its molecular formula is C₈H₉ClFN₄, with an average molecular mass of 215.63 g/mol . This compound is commercially available (≥95% purity) and serves as a key intermediate in medicinal chemistry for synthesizing kinase inhibitors and nucleoside analogs. Its structural modifications influence electronic properties, steric effects, and biological activity, making comparisons with similar compounds critical for understanding structure-activity relationships (SAR).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-9-isopropyl-9H-purine typically involves the introduction of chlorine and fluorine atoms into the purine ring, followed by the addition of an isopropyl group. One common method involves the reaction of 6-chloropurine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2 position. The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-9-isopropyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines and thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and thiols (e.g., thiophenol) can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine can yield 6-methylamino-2-fluoro-9-isopropyl-9H-purine .
Scientific Research Applications
Structural Characteristics
Feature | Description |
---|---|
Chlorine Substituent | Present at the 6-position |
Fluorine Substituent | Present at the 2-position |
Isopropyl Group | Attached at the 9-position |
Antiviral Activity
One of the significant applications of 6-Chloro-2-fluoro-9-isopropyl-9H-purine is its role in developing antiviral agents. Research has indicated that derivatives of this compound exhibit activity against viruses such as HIV-1 and hepatitis B virus (HBV) . The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral drug development.
Enzyme Inhibition Studies
The compound has been studied for its potential as an inhibitor of enzymes involved in purine metabolism. Its structural similarity to natural substrates allows it to interact effectively with various biological targets, leading to inhibition of enzyme activity . This property is crucial for understanding its therapeutic potential in diseases related to purine metabolism.
Development of CDK Inhibitors
Recent studies have focused on synthesizing novel derivatives of this compound as potent inhibitors of cyclin-dependent kinases (CDKs). These compounds have shown promising antiproliferative activity, particularly against cancer cell lines resistant to standard therapies . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance inhibitory potency, providing insights into designing more effective cancer therapeutics.
Case Study 1: Antiviral Activity Against HIV-1
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound and evaluated their antiviral efficacy against HIV-1. The results demonstrated that certain derivatives exhibited significant inhibition of viral replication, highlighting the compound's potential as a scaffold for antiviral drug development .
Case Study 2: CDK12 Inhibition in Cancer Therapy
A recent publication explored the synthesis of trisubstituted purines derived from this compound and their effects on CDK12 inhibition. The study found that these compounds not only inhibited CDK12 but also enhanced the efficacy of trastuzumab in HER2-positive breast cancer models, suggesting a dual therapeutic approach .
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-9-isopropyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and fluorine atoms, along with the isopropyl group, contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 6-chloro-2-fluoro-9-isopropyl-9H-purine and its analogs:
Key Observations:
- Fluorine at C2: The presence of fluorine increases electronegativity and metabolic stability compared to non-fluorinated analogs like 6-chloro-9-isopropyl-9H-purine .
- N9 Substitution : The isopropyl group enhances solubility in organic solvents compared to cyclopentyl (e.g., 6-chloro-9-cyclopentyl-2-fluoro-9H-purine), but reduces steric accessibility for metal coordination (e.g., platinum complexes in ) .
- C6 Modifications : Chlorine at C6 improves leaving-group capacity for nucleophilic substitution, whereas amine substituents (e.g., 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine) enable hydrogen bonding in biological targets .
Case Study: Metal Coordination
The platinum complex trans-Dichloridobis{2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropyl-9H-purine}platinum(II) () demonstrates that chloro and amino groups at C6/C2 facilitate metal binding, whereas the isopropyl group at N9 limits steric interference .
Biological Activity
6-Chloro-2-fluoro-9-isopropyl-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This compound is structurally related to other purine derivatives known for their roles in inhibiting various biological pathways, including those associated with cancer cell proliferation and viral replication.
This compound has the following chemical formula:
- Molecular Formula : C₈H₈ClFN₄
- CAS Number : 1651-29-2
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against:
- HIV-1 : In vitro studies have demonstrated that this compound can inhibit the replication of HIV-1, suggesting its potential as a therapeutic agent in HIV treatment .
- Hepatitis B Virus (HBV) : Similar inhibitory effects have been observed against HBV, showcasing its broad-spectrum antiviral capabilities .
Anticancer Activity
The compound has also shown promise in cancer research:
- Inhibition of Cyclin-dependent Kinases (CDKs) : It acts as an ATP antagonist, selectively inhibiting CDKs involved in the regulation of the cell cycle. This inhibition can lead to decreased proliferation of cancer cells .
Structure-Activity Relationship (SAR)
A structure-activity relationship study has been conducted to understand how variations in the structure of purine derivatives affect their biological activity. Key findings include:
- The presence of chloro and fluoro substituents significantly influences the compound's potency against specific kinases.
- Variations in the isopropyl group also affect the binding affinity and selectivity towards different kinases, with certain modifications enhancing inhibitory effects on CDKs .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological effects of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Antiviral efficacy against HIV | Demonstrated significant inhibition of HIV replication with IC50 values indicating potent activity. |
Study 2 | Anticancer properties through CDK inhibition | Showed selective inhibition of CDK activity leading to reduced proliferation in various cancer cell lines. |
Study 3 | SAR analysis | Identified key structural features that enhance activity against specific kinases, providing insights for drug design. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-2-fluoro-9-isopropyl-9H-purine, and how are intermediates characterized?
- Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, 6-chloro precursors can undergo Suzuki-Miyaura coupling with boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene under reflux, followed by purification via column chromatography (EtOAc/hexane gradients) . Intermediates like 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine are characterized using / NMR and mass spectrometry (MS) to confirm regioselectivity and purity.
Q. What spectroscopic and chromatographic methods are used to validate the purity and structure of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and -NMR are critical for confirming the presence of fluorine and chlorine substituents. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%), while IR spectroscopy identifies functional groups like C-F stretches (~1100 cm⁻¹) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Data refinement uses SHELXL (for small-molecule crystallography) and ORTEP-3 for graphical representation of thermal ellipsoids. Hydrogen bonding and π-stacking interactions are analyzed via Mercury or PLATON .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data, such as anomalous bond lengths or thermal parameters?
- Answer : Contradictions in bond lengths (e.g., C-Cl vs. C-F distances) require re-examining data collection parameters (e.g., resolution, temperature). SHELXL’s restraints (DFIX, SIMU) can refine disordered isopropyl groups. Twinning or high R factors may necessitate reprocessing raw data with HKL-3000 or using twin refinement protocols in SHELXL .
Q. What mechanistic insights govern the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Answer : The electron-withdrawing fluorine substituent enhances oxidative addition of Pd(0) to the C-Cl bond. Kinetic studies (e.g., variable-temperature NMR) and density functional theory (DFT) calculations can model transition states. Competitive pathways (e.g., β-hydride elimination in alkyl-substituted analogs) are minimized by ligand selection (e.g., SPhos) .
Q. How does the compound’s substitution pattern influence its coordination chemistry with transition metals?
- Answer : The purine N7 site acts as a primary coordination site for Pt(II) or Pd(II), as shown in dichlorido complexes. XANES/EXAFS and -NMR validate metal-ligand bonding. Substituents like isopropyl groups sterically hinder axial coordination, altering catalytic or cytotoxic properties .
Q. What strategies are employed to study structure-activity relationships (SAR) in enzymatic inhibition assays?
- Answer : Competitive inhibition assays (e.g., kinase or adenosine deaminase) use fluorogenic substrates. IC₅₀ values are correlated with substituent electronic profiles (Hammett σ constants) and steric bulk (Charton parameters). Molecular docking (AutoDock Vina) predicts binding modes to active sites .
Properties
IUPAC Name |
6-chloro-2-fluoro-9-propan-2-ylpurine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKFDFVSSENFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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